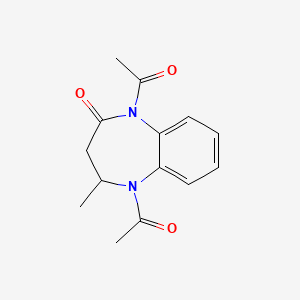
4,5-Dihydro-1,5-diacetyl-4-methyl-1H-1,5-benzodiazepin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NIOSH/DF2378150 is a compound that has garnered significant attention in the field of occupational safety and health. The National Institute for Occupational Safety and Health (NIOSH) has been involved in the study and analysis of this compound due to its potential impact on worker safety and health .
准备方法
The preparation methods for NIOSH/DF2378150 involve both synthetic routes and industrial production methods. The synthetic routes typically include a series of chemical reactions under controlled conditions to produce the desired compound. Industrial production methods may involve large-scale synthesis using specialized equipment and protocols to ensure the purity and consistency of the compound .
化学反应分析
NIOSH/DF2378150 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
NIOSH/DF2378150 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and analytical methods. In biology, it is studied for its potential effects on biological systems and its interactions with cellular components. In medicine, it is investigated for its potential therapeutic applications and its role in drug development. In industry, it is used in the production of various materials and products, contributing to advancements in manufacturing and technology .
作用机制
The mechanism of action of NIOSH/DF2378150 involves its interaction with specific molecular targets and pathways within biological systems. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .
相似化合物的比较
NIOSH/DF2378150 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include various volatile organic compounds and polycyclic aromatic hydrocarbons. While these compounds may share some chemical properties and applications, NIOSH/DF2378150 stands out due to its specific interactions and effects in different contexts .
Conclusion
NIOSH/DF2378150 is a compound of significant interest in various fields of research and industry. Its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its potential and importance.
属性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
1,5-diacetyl-2-methyl-2,3-dihydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C14H16N2O3/c1-9-8-14(19)16(11(3)18)13-7-5-4-6-12(13)15(9)10(2)17/h4-7,9H,8H2,1-3H3 |
InChI 键 |
ZSPPQCKQPRRKSY-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1C(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















